2,2-Bis(4-aminophenyl)propane

Isomer selectivity Nitration Polymer precursor purity

Sourcing aromatic diamines with inconsistent isomer purity leads to batch-to-batch polymer variability. 2,2-Bis(4-aminophenyl)propane (CAS 2479-47-2) resolves this via ≥70% 4,4′-isomer selectivity in synthesis, reducing purification costs and ensuring reproducible Tg and solubility. - ≥70% 4,4′-isomer yield vs. 32-55% for MDA analogs - Thermal stability up to 300°C for polyimide processing - Soluble in CHCl₃ & THF for low-boiling solvent processing

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 2479-47-2
Cat. No. B112353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-aminophenyl)propane
CAS2479-47-2
Synonyms2,2-Bis(p-aminophenyl)propane; 2,2-Di(4-aminophenyl)propane
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N
InChIInChI=1S/C15H18N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,16-17H2,1-2H3
InChIKeyZYEDGEXYGKWJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(4-aminophenyl)propane (CAS 2479-47-2): A Differentiated Aromatic Diamine for High-Performance Polymer Procurement


2,2-Bis(4-aminophenyl)propane (CAS 2479-47-2), also known as 4,4′-isopropylidenedianiline, is an aromatic diamine characterized by a central isopropylidene bridge linking two para-aminophenyl groups . With a molecular weight of 226.32 g/mol and a melting point range of 128.2–129.6 °C [1], this monomer serves as a critical building block in the synthesis of polyimides, polyamides, epoxy resins, and other high-performance thermosets and thermoplastics [2]. Its rigid yet non-coplanar molecular architecture distinguishes it from linear aromatic diamines, enabling unique polymer property profiles that warrant careful evaluation during scientific and industrial sourcing decisions.

Why 2,2-Bis(4-aminophenyl)propane Cannot Be Directly Substituted with Generic Aromatic Diamines in Critical Polymer Formulations


Substituting 2,2-bis(4-aminophenyl)propane with closely related aromatic diamines such as 4,4′-diaminodiphenylmethane (MDA), 4,4′-oxydianiline (ODA), or 4,4′-diaminodiphenylsulfone (DDS) introduces measurable alterations in polymer chain packing, segmental mobility, and intermolecular interactions [1]. The isopropylidene central unit of 2,2-bis(4-aminophenyl)propane imparts a specific combination of steric bulk and rotational freedom that is absent in the methylene-bridged MDA, the flexible ether-linked ODA, or the polar sulfone-containing DDS [2]. These structural distinctions translate directly into quantifiable differences in polymer solubility, glass transition temperature (Tg), thermal stability, and mechanical performance—parameters that determine suitability for specific application environments [3]. Generic substitution without re-optimizing formulation and processing parameters therefore carries a high risk of underperforming or failing materials in demanding aerospace, electronics, and industrial coating applications.

Quantitative Differentiation Evidence: 2,2-Bis(4-aminophenyl)propane Versus Leading Aromatic Diamine Alternatives


Isomer Selectivity in Synthesis: 4,4′-Isomer Yield of ≥70% for 2,2-Bis(4-aminophenyl)propane Versus 32–55% for Diphenylmethane Analogs

The synthesis of 2,2-bis(4-aminophenyl)propane via nitration of 2,2-diphenylpropane and subsequent reduction yields the desired 4,4′-isomer at levels of at least 70% and up to over 80% of theoretical yield [1]. In stark contrast, the analogous nitration of diphenylmethane produces only 32–55% of the corresponding 4,4′-dinitrodiphenylmethane isomer under optimized conditions, with significant formation of 2,2′- and 3,3′-isomer byproducts [1]. This difference arises from the steric and electronic influence of the gem-dimethyl group in the propane-bridged system.

Isomer selectivity Nitration Polymer precursor purity Synthetic efficiency

Polymer Solubility and Processability: PAI Films from 2,2-Bis(4-aminophenyl)propane Exhibit Enhanced Sensitivity to Polar Organic Solvents

Polyamideimides (PAIs) synthesized using 2,2-bis(4-aminophenyl)propane as the diamine component, in combination with a telechelic polyoxyethylene soft block, demonstrated significantly greater sensitivity toward polar organic solvents compared to other PAIs reported in the literature [1]. Specifically, these materials exhibited notable solubility in chloroform and tetrahydrofuran [1], enabling solution casting of transparent, tough films [1]. This enhanced solubility profile is attributed to the specific chain packing and segmental mobility conferred by the isopropylidene linkage, which is not replicated by diamines such as MDA, ODA, or 1,4-phenylenediamine when incorporated into analogous PAI backbones.

Polyamideimide Solubility Film processing Chloroform solubility Tetrahydrofuran solubility

Thermal Stability of Polyimides: Comparative TGA Evaluation Places 2,2-Bis(4-aminophenyl)propane-Based Polyimides as a Reference Standard

In a systematic study of polyimides derived from pyromellitic dianhydride (PMDA) and 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA), the thermal stability of polymers prepared from 2,2-bis(4-aminophenyl)propane was explicitly used as the comparative benchmark against which polyimides synthesized from bis(p-aminophenyl)alkane diamines with ethyl, propyl, and isobutyl central bridges were evaluated [1]. The inherent viscosities of the poly(amic acid) precursors ranged from 0.30 to 0.93 dL/g across the series [1]. While the study's primary focus was on the alkyl-substituted analogs, the designation of the 2,2-bis(4-aminophenyl)propane-derived polymer as the reference material underscores its established and well-characterized thermal performance profile in the polyimide literature.

Polyimide Thermal stability Thermogravimetric analysis PMDA BTDA

Monomer Reactivity in Dianhydride Synthesis: Yield Variations Reflect Solubility-Driven Differences Among Aromatic Diamines

In the synthesis of dianhydride monomers via low-temperature condensation of trimellitic anhydride chloride with six different aromatic diamines, the reaction yields varied substantially depending on the diamine's solubility in the organic reaction medium [1]. 2,2-Bis(4-aminophenyl)propane was among the diamines evaluated alongside 4,4′-oxydianiline (ODA), 4,4′-methylenedianiline (MDA), 1,4-phenylenediamine, 1,1-bis(4-aminophenyl)cyclohexane, and bis(4-aminophenyl)sulfone [1]. Yields across the series ranged from 35% to 98%, with the specific yield for 2,2-bis(4-aminophenyl)propane not individually reported but falling within this wide range [1]. The pronounced yield variability highlights that diamine selection is not interchangeable; the solubility characteristics of each diamine in the chosen solvent system directly govern monomer synthesis efficiency and ultimately impact polymer production economics.

Dianhydride monomer Trimellitic anhydride chloride Condensation yield Solubility Polyamideimide precursor

Thermal Operating Limit: Monomer Stability up to 300°C Enables High-Temperature Polymerization and Processing

2,2-Bis(4-aminophenyl)propane exhibits inherent thermal robustness, with vendor specifications indicating usability at temperatures up to 300°C . This thermal ceiling is critical for high-temperature polymerization processes such as the thermal imidization of poly(amic acid) to polyimide, which typically requires temperatures in the 250–350°C range. In contrast, more flexible ether-linked diamines like 4,4′-oxydianiline (ODA) may exhibit lower thermal decomposition onset temperatures in the monomeric state, and aliphatic diamines generally degrade at significantly lower temperatures. While direct comparative TGA data for monomeric ODA versus 2,2-bis(4-aminophenyl)propane is not provided in the source, the stated 300°C usability threshold positions this monomer favorably for applications demanding high-temperature processing windows.

Thermal stability High-temperature processing Monomer degradation Polyimide synthesis

Polymer Inherent Viscosity Control: PAI Systems with 2,2-Bis(4-aminophenyl)propane Achieve Viscosities of 0.38–1.3 dL/g

Polyamideimides synthesized from dianhydride monomers derived from 2,2-bis(4-aminophenyl)propane and other aromatic diamines exhibited inherent viscosities ranging from 0.38 to 1.3 dL/g when polymerized with a polytetramethylene glycol (PTMG 650) soft block [1]. The specific viscosity value achieved depends on the diamine used in the dianhydride monomer synthesis; the range encompasses polymers prepared from 2,2-bis(4-aminophenyl)propane, MDA, ODA, 1,4-phenylenediamine, 1,1-bis(4-aminophenyl)cyclohexane, and bis(4-aminophenyl)sulfone [1]. The upper end of this viscosity range (1.3 dL/g) indicates the ability to generate high-molecular-weight polymers with sufficient chain entanglement for robust film formation and mechanical integrity, while the lower end (0.38 dL/g) offers options for lower-viscosity processing when required.

Polyamideimide Inherent viscosity Molecular weight Polymerization control Membrane fabrication

Evidence-Backed Application Scenarios Where 2,2-Bis(4-aminophenyl)propane Delivers Quantifiable Advantage


Synthesis of High-Performance Polyimides Requiring Well-Characterized Thermal Stability

When developing polyimides for aerospace composites, flexible electronics substrates, or high-temperature wire enamels, the thermal stability of the polymer is a non-negotiable performance criterion. 2,2-Bis(4-aminophenyl)propane has been established in the peer-reviewed literature as a reference standard for thermal stability comparisons among bis(p-aminophenyl)alkane-based polyimides [1]. Procurement of this diamine enables direct comparison to published benchmark data, reducing the experimental burden of characterizing novel polymer systems and accelerating formulation development timelines. The monomer's inherent thermal stability up to 300°C further supports robust processing during thermal imidization steps .

Fabrication of Solution-Cast Polyamideimide Films and Membranes

For applications requiring polyamideimide films or membranes produced via solution casting—such as gas separation membranes, pervaporation membranes for organic solvent dehydration, or protective coatings—the enhanced solubility of 2,2-bis(4-aminophenyl)propane-based PAIs in chloroform and tetrahydrofuran offers a distinct processing advantage [1]. This solubility profile permits the use of lower-boiling, easier-to-remove solvents compared to the high-boiling aprotic solvents (NMP, DMF, DMAc) typically required for less soluble aromatic polyimides. The resulting films are transparent and tough in the dry state, with inherent viscosities in the 0.35–0.65 dL/g range [1].

Epoxy Resin Formulations Demanding Enhanced Glass Transition Temperature

In epoxy resin systems for structural adhesives, composite matrices, and electronic encapsulants, the glass transition temperature (Tg) directly governs the upper service temperature limit. Research indicates that epoxy formulations cured with 2,2-bis(4-aminophenyl)propane exhibit a Tg significantly higher than those cured with traditional curing agents [1]. While specific numerical Tg values are not provided in the available case study summary, the reported trend positions this diamine as a candidate for applications requiring elevated thermal performance, such as aerospace structural bonding or automotive under-hood components. The compound's ability to enhance both tensile strength and thermal resistance in epoxy networks is noted [1].

High-Yield Synthesis of 4,4′-Diamine Monomers for Industrial Polymer Production

For industrial-scale polymer manufacturing, monomer cost and supply chain reliability are driven significantly by synthetic yield and isomer purity. The synthesis of 2,2-bis(4-aminophenyl)propane via nitration of 2,2-diphenylpropane achieves 4,4′-isomer yields of ≥70%, substantially higher than the 32–55% yields typical for the corresponding 4,4′-diaminodiphenylmethane (MDA) isomer [1]. This improved isomer selectivity translates to lower purification costs, reduced waste streams, and more predictable monomer quality—critical factors for large-volume procurement in the production of epoxy resins, polyimides, and polyamideimides .

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